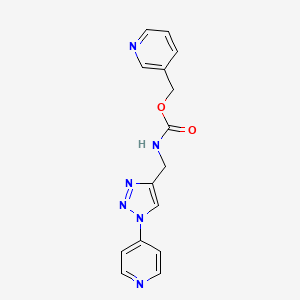

pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .Aplicaciones Científicas De Investigación

Luminescent Supramolecular Metallogels

Research has shown the ability of certain pyridyl and triazolyl derivatives to form luminescent supramolecular metallogels. For instance, the self-assembly of specific ligands with Eu(III) ions has led to the formation of luminescent complexes that exhibit remarkable properties like healability and strong red luminescence, indicating potential applications in sensing and materials science (McCarney et al., 2015).

Catalysis in Homogeneous Reactions

Pyridyltriazolylidenes, as part of organometallic complexes, have been demonstrated to serve as effective catalysts in transfer hydrogenation processes. The structural modification of these ligands allows for electronic fine-tuning, which directly impacts catalytic efficiency. This research outlines the role of pyridyl and triazolyl moieties in enhancing catalytic reactions, offering insights into their potential applications in green chemistry and industrial processes (Bolje et al., 2015).

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of pharmaceutical research. Compounds derived from pyridine and triazole have been studied for their antimicrobial properties. For example, certain pyridyl-triazole derivatives have shown efficacy against a range of microbial pathogens, indicating their potential as lead compounds in the development of new antimicrobial drugs (Bayrak et al., 2009).

Corrosion Inhibition

The application of pyridyl and triazolyl derivatives extends into industrial applications, such as corrosion inhibition for metals. Research into these compounds has identified them as effective corrosion inhibitors, particularly in acidic environments. Their ability to form protective layers on metal surfaces can significantly extend the lifespan of materials exposed to corrosive conditions (Ma et al., 2017).

Herbicidal Activity

In the agricultural sector, the development of new herbicides is vital for crop protection and yield improvement. Aryl(pyridin-3-yl)methyl carbamates, related to the query compound, have been synthesized and evaluated for their herbicidal activity. Some of these compounds have demonstrated effective weed control without phytotoxic effects on rice, suggesting their utility in developing safer, more efficient herbicides (Nakayama et al., 2012).

Direcciones Futuras

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder , indicating potential for further exploration and development.

Propiedades

IUPAC Name |

pyridin-3-ylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-15(23-11-12-2-1-5-17-8-12)18-9-13-10-21(20-19-13)14-3-6-16-7-4-14/h1-8,10H,9,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMCSJUTVLORQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)

![3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)